molecular formula C19H14BrN3O2 B3860056 N-(4-bromophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide

N-(4-bromophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide

Cat. No.: B3860056
M. Wt: 396.2 g/mol
InChI Key: BBWCYUCIRXMVBE-CIAFOILYSA-N
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Description

N-(4-bromophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide, commonly known as BNAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNAH is a hydrazone derivative that has been synthesized through a condensation reaction between 4-bromobenzaldehyde and 2-hydrazinyl-1-naphthol.

Mechanism of Action

The mechanism of action of BNAH is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. BNAH has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways, including the caspase cascade and the mitochondrial pathway.
Biochemical and physiological effects:
BNAH has been shown to exhibit various biochemical and physiological effects, including antitumor, antimicrobial, and antioxidant activities. BNAH has also been reported to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of BNAH is its ease of synthesis and availability. BNAH is also stable under ambient conditions and can be stored for a long time without significant degradation. However, BNAH has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on BNAH. One of the potential directions is the development of BNAH-based materials with specific properties, including fluorescence, magnetism, and catalytic activity. Another potential direction is the optimization of the synthesis method for BNAH and its derivatives to improve their yield and purity. Furthermore, the investigation of the molecular mechanism of action of BNAH and its derivatives could provide insights into their potential applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

BNAH has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BNAH has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BNAH has also been reported to have antimicrobial activity against various bacterial and fungal strains.
In material science, BNAH has been used as a building block for the synthesis of various functional materials, including fluorescent sensors, liquid crystals, and metal-organic frameworks. BNAH has also been used as a ligand for the preparation of various metal complexes with potential applications in catalysis and magnetic materials.
In analytical chemistry, BNAH has been used as a reagent for the determination of various metal ions, including copper, nickel, and cobalt. BNAH has also been used as a chromogenic reagent for the detection of aldehydes and ketones.

Properties

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2/c20-15-8-10-16(11-9-15)22-18(24)19(25)23-21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12H,(H,22,24)(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCYUCIRXMVBE-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 2
N-(4-bromophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 3
N-(4-bromophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Reactant of Route 6
N-(4-bromophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide

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